(E)-16-(2,3-dichlorobenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one
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Description
(E)-16-(2,3-dichlorobenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one is a useful research compound. Its molecular formula is C26H32Cl2O2 and its molecular weight is 447.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Cyclopenta[a]phenanthrenes, including closely related derivatives, have been synthesized through various chemical pathways. These syntheses often involve detailed mechanistic studies, contributing to a deeper understanding of aromatic chemistry and its application in creating complex molecules. For example, the synthesis of 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and its derivatives through aromatisation processes offers insights into the manipulation of ring structures and the impact of substituents on chemical properties (Coombs, 1966).
Biological Activity
The investigation into the biological activities of cyclopenta[a]phenanthrenes has been a significant area of research. Certain derivatives have been tested for carcinogenicity in various models, shedding light on the structure-activity relationships critical in the field of toxicology and cancer research. For instance, the study on the synthesis and biological activity of cyclopenta[a]phenanthrenes provides valuable data on their carcinogenic potential, offering a foundation for understanding how structural features influence biological responses (Bhatt, 1988).
Structural Analysis and Applications
Crystallographic analysis of cyclopenta[a]phenanthrene derivatives, such as 16β-Bromo-17-hydroxypregn-4-ene-3,11,20-trione chloroform solvate, highlights the importance of these studies in defining the 3D arrangements of atoms within these compounds. Such insights are crucial for drug design and the development of pharmaceuticals, providing a basis for predicting the interaction of these molecules with biological targets (Nie, Wang, & Zhou, 2006).
Environmental and Mutagenic Studies
Research on cyclopenta[a]phenanthrenes extends into environmental chemistry and mutagenicity, where derivatives have been studied for their potential environmental impact and mutagenic activities. Such studies are vital for assessing the safety of these compounds and understanding their behavior in biological systems and the environment (Minaba & Suzuki, 1986).
Properties
IUPAC Name |
(16E)-16-[(2,3-dichlorophenyl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32Cl2O2/c1-25-10-8-18(29)14-17(25)6-7-19-20(25)9-11-26(2)21(19)13-16(24(26)30)12-15-4-3-5-22(27)23(15)28/h3-5,12,17-21,29H,6-11,13-14H2,1-2H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTLLZHQDMIOLB-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=C(C(=CC=C5)Cl)Cl)C4=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=C(C(=CC=C5)Cl)Cl)/C4=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.